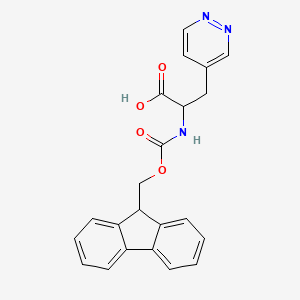

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group for amines in solid-phase peptide synthesis (SPPS), and a pyridazin-4-yl substituent attached to the β-carbon of the propanoic acid backbone . Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to monocyclic or non-adjacent nitrogen-containing analogs (e.g., pyridine or pyrimidine).

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPAHTMUKNZFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=NC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deprotected amino acids, oxidized or reduced forms, and substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H20N2O4

- Molecular Weight : 388.42 g/mol

- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

The presence of the fluorenyl group enhances the compound's stability and solubility, making it suitable for various applications in drug development.

Research indicates that 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid exhibits significant biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show promising antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing effective inhibition at low concentrations .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Analogous compounds have shown cytotoxic effects on cancer cell lines, indicating a potential mechanism for inhibiting tumor growth . The fluorenyl group may contribute to this activity by enhancing cellular uptake.

Neuroprotective Effects

Emerging research points towards neuroprotective effects, with some studies indicating that related compounds can mitigate oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the applications of this compound in research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

Key Research Findings

Solubility and Reactivity :

- The pyridazin-4-yl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl) due to its polarizable N-atoms . In contrast, pyridin-4-yl analogs (e.g., FMOC-DL-4-pyridylalanine) exhibit moderate solubility in organic solvents like DMF .

- Thiol-containing derivatives (e.g., ) require inert atmospheres during synthesis to prevent oxidation, whereas pyridazine/pyridine-based compounds are more stable under standard SPPS conditions .

Biological Interactions :

- Pyridazine’s dual nitrogen atoms enable stronger interactions with biological targets (e.g., enzymes or receptors) via H-bonding or charge transfer, as observed in kinase inhibitor studies . Pyridine analogs show weaker binding in comparable assays .

- Bulky substituents (e.g., tBu-ester in ) reduce cellular uptake efficiency but enhance proteolytic stability in hydrophobic peptide regions .

Synthetic Utility :

- The Fmoc group in all listed compounds is cleaved under mild basic conditions (e.g., piperidine), enabling orthogonal deprotection strategies .

- Pyridazine-containing derivatives are increasingly used in macrocyclic peptide synthesis due to their rigid, planar structure, which stabilizes secondary structures .

Notes

Structural Nuances : Pyridazine’s electronic profile (electron-deficient ring) distinguishes it from pyridine or pyrazole, influencing its reactivity in metal-catalyzed coupling reactions .

Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of these compounds, though pyridazine derivatives may pose challenges due to twinning or weak diffraction .

Data Gaps : Hazard classifications for some analogs (e.g., pyridazin-4-yl compound) remain unspecified, necessitating conservative safety protocols .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid, commonly referred to as Fmoc-PyrAla, is a synthetic compound widely utilized in peptide synthesis. Its biological activity primarily revolves around its role as a building block in the formation of peptides and proteins, impacting various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula: C23H20N2O4

- Molecular Weight: 388.42 g/mol

- CAS Number: 142994-45-4

- IUPAC Name: this compound

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for selective deprotection during peptide synthesis. The presence of a pyridazine ring contributes to its unique reactivity profile.

Target of Action:

Fmoc-PyrAla primarily targets the formation of peptide bonds during peptide synthesis. The Fmoc group serves as a base-labile protecting group, allowing for the selective activation and coupling of amino acids.

Mode of Action:

The compound acts by facilitating the coupling reactions necessary for peptide bond formation. This process is crucial in solid-phase peptide synthesis (SPPS), where it enables the efficient assembly of complex peptides.

Biochemical Pathways:

Fmoc-PyrAla influences pathways involved in protein synthesis and folding. Its integration into synthetic methodologies has significantly advanced the field of peptide chemistry, allowing for the production of bioactive peptides used in therapeutic applications.

Biological Applications

-

Peptide Synthesis:

- Fmoc-PyrAla is extensively used in SPPS to create peptides with specific sequences and modifications.

- It allows for the synthesis of peptides that can serve as drugs or research tools.

-

Research Applications:

- Used to study protein-protein interactions, enzyme-substrate dynamics, and other biochemical processes.

- Facilitates the exploration of structure-function relationships in peptides.

-

Therapeutic Development:

- The compound plays a role in the development of peptide-based therapeutics.

- Its ability to form complex structures makes it valuable in drug discovery.

Case Studies and Research Findings

Study 1: Peptide Therapeutics Development

A study demonstrated that peptides synthesized using Fmoc-PyrAla exhibited enhanced binding affinity to target receptors compared to non-modified counterparts. This finding underscores the importance of using protected amino acids in creating effective therapeutics.

Study 2: Enzyme Interaction Studies

Research highlighted how Fmoc-PyrAla-derived peptides were utilized to investigate enzyme-substrate interactions, providing insights into catalytic mechanisms and potential inhibitors for therapeutic targets.

Comparison with Similar Compounds

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| Fmoc-Phe-OH | 387.15 g/mol | Contains phenylalanine; widely used in SPPS |

| Fmoc-Leu-OH | 391.47 g/mol | Features leucine; important for hydrophobic interactions |

| Fmoc-Ala-OH | 373.44 g/mol | Simple structure; often used as a control |

The structural uniqueness of Fmoc-PyrAla, particularly due to its pyridazine moiety, imparts distinct electronic properties that can influence the behavior of synthesized peptides compared to other common Fmoc-protected amino acids.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid?

- Synthesis Strategies : The compound is typically synthesized via Fmoc-protected intermediates. Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing reaction times by 30–50%) . Key steps include coupling Fmoc-protected amino acids with pyridazine derivatives using activating agents like PyBOP or HBTU in dichloromethane (DCM) or DMF, followed by deprotection with piperidine .

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC or flash chromatography) are critical for isolating the product, with purity thresholds ≥95% .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Storage : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Stability is maintained for ≥12 months under these conditions .

Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Acceptable impurity levels are <5% .

- Structural Confirmation : Employ H/C NMR (e.g., δ 4.3–4.5 ppm for Fmoc-CH), FT-IR (C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, stereochemistry, and hydrogen-bonding networks. For example, the Fmoc group’s planarity and pyridazine ring orientation are critical for confirming spatial arrangements .

- Data Interpretation : Use Flack parameter analysis to verify absolute configuration, particularly for chiral centers .

Q. What strategies can be employed to analyze and control stereochemical outcomes during synthesis?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L/D-amino acids) to direct stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Reaction Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization. For example, low temperatures (−20°C) during coupling steps reduce epimerization risks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The pyridazine moiety’s electron-deficient nature may favor π-π stacking with aromatic residues in active sites .

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen-bond retention and hydrophobic interactions .

Data Contradictions and Resolution

- Stereochemical Assignments : Discrepancies in crystallographic vs. synthetic ee values may arise. Cross-validate using circular dichroism (CD) and X-ray data to resolve conflicts .

- Reactivity Variations : Differing yields in microwave vs. conventional heating (e.g., 75% vs. 50%) highlight the need for standardized reaction protocols .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.